molecular formula C8H6ClFO2 B011172 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone CAS No. 105533-69-5

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone

Cat. No.: B011172
CAS No.: 105533-69-5
M. Wt: 188.58 g/mol
InChI Key: NEWKAXPVJZLECS-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a phenyl ring, with an ethanone group at the para position. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWKAXPVJZLECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546723
Record name 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105533-69-5
Record name 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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